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molecular formula C12H10FN3O B6322318 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide CAS No. 917758-83-9

3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide

Cat. No. B6322318
M. Wt: 231.23 g/mol
InChI Key: LDNDSZHNXOYKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232278B2

Procedure details

To a solution of 3-amino-6-chloropyridine-2-carboxylic acid amide (2.57 g, 15 mmol) in dioxane (200 ml) and water (50 ml) was added 4-fluorophenylboronic acid (2.1 g, 15 mmol), K2CO3 (6.2 g, 45 mmol), and tetrakis(triphenylphosphine) palladium(0) (860 mg, 0.75 mmol). The mixture was heated at reflux for 3 hours. After cooling to room temperature, the reaction mixture was concentrated to a small volume, filtrated and washed with water to yield a crude product. The residue was purified by silica gel flash chromatography, the mobile phase being a mixture of methanol and dichloromethane, in a volume ratio of 1:80, yielding the title compound (2.9 g, yield 85%) as a white solid. The mass spectrum characterising data was as follows: MS (m/z): 232 ([M+H]+, 100).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[F:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][C:5]([C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)C(=O)N
Name
Quantity
2.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
6.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
860 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to a small volume
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to yield a crude product
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of methanol and dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)C1=CC=C(C=C1)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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